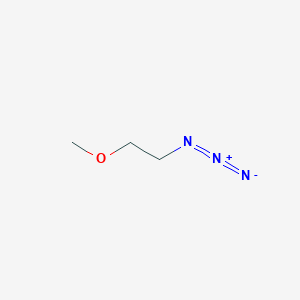

1-Azido-2-methoxyethane

Description

Contextual Significance of Azide (B81097) and Methoxy (B1213986) Functional Groups in Chemical Synthesis

The utility of 1-Azido-2-methoxyethane (B2558596) in chemical synthesis is best understood by examining its constituent functional groups: the azide and the methoxy group.

The azide functional group (-N₃) is a high-energy moiety of significant interest in organic synthesis. baseclick.eu Despite its high energy, it exhibits stability towards many reactants and reaction conditions, reacting selectively with only a few functional groups like alkynes. baseclick.eu This selective reactivity is the cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms stable triazole rings and was recognized with the 2022 Nobel Prize in Chemistry. baseclick.euwikipedia.org Organic azides are also valuable precursors to primary amines through reduction reactions, such as the Staudinger ligation, making them effective protecting groups for amines in complex syntheses. baseclick.eusigmaaldrich.comwikipedia.org The azide group's ability to be introduced into molecules and then transformed into various other functional groups makes it a versatile tool for chemists. researchgate.net

The methoxy group (-OCH₃) is a common functional group in organic compounds, particularly ethers, and it influences the physical and chemical properties of a molecule, including its solubility and reactivity. fiveable.mewikipedia.org It can act as a protecting group in organic synthesis, which can be selectively removed or modified. fiveable.me The oxygen atom in the methoxy group can participate in hydrogen bonding, and its presence can introduce steric effects that influence a molecule's shape. fiveable.me In certain molecular contexts, the methoxy group is classified as an electron-donating group, which can modulate the electronic properties and reactivity of the entire molecule. wikipedia.org Research has shown that incorporating methoxy groups can tune the optoelectronic properties of polymers, making them suitable for applications like p-type semiconductors. acs.orgescholarship.org

Historical Overview of the Compound's Emergence in Academic Research

The synthesis of organic azides dates back to the 19th century, with phenyl azide being first prepared in 1864. colab.ws The development of methods to introduce the azide group, often via nucleophilic substitution, has made a wide range of azide compounds accessible for research.

This compound is typically synthesized through the nucleophilic displacement of a good leaving group (such as a halide or tosylate) from a methoxy-substituted ethane (B1197151) precursor using an azide salt, commonly sodium azide (NaN₃). For instance, reacting 1-chloro-2-methoxyethane with sodium azide facilitates the direct substitution to form the target compound. Another historical approach involves the reaction of an epoxide with an azide salt, a method detailed in patents for synthesizing related azido (B1232118) alcohols. google.com A 2005 study described the synthesis of related purine (B94841) nucleoside derivatives using 1-methanesulfonyloxy-2-methoxyethane, highlighting the use of methoxyethane derivatives as alkylating agents in organic synthesis. researchgate.net The commercial availability of this compound, often as a solution in a solvent like monoglyme, indicates its established use as a reactive precursor in synthetic chemistry. sigmaaldrich.com

Table 2: Common Precursors for the Synthesis of this compound and Analogs This table outlines the foundational building blocks used in synthetic routes.

| Precursor Compound | Role in Synthesis | Source |

| 2-Methoxyethanol (B45455) | Provides the methoxyethane backbone; hydroxyl group requires activation or conversion to a leaving group for azidation. | |

| 1-Chloro-2-methoxyethane | A halogenated derivative with a reactive chloride group that facilitates direct nucleophilic substitution with sodium azide. | |

| 1-Bromo-2-methoxyethane | Used as an alkylating agent in the synthesis of related carboranyl thioethers, demonstrating the reactivity of the halo-methoxyethane structure. | researchgate.net |

| 1-Methanesulfonyloxy-2-methoxyethane | An alkylating agent used for the synthesis of 2'-O-MOE derivatives of nucleosides. | researchgate.net |

Scope and Objectives of Current Research Trajectories

Current research involving this compound and similar structures leverages the unique reactivity of the azide group for advanced applications in materials science, medicinal chemistry, and bioconjugation.

A primary focus is its application in click chemistry . The azide group's ability to undergo highly efficient and specific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions makes it invaluable. This reaction is used to synthesize polymer networks, functionalize surfaces of nanoparticles and biosensors, and construct complex molecules. For example, a 2024 study reported the use of this compound in a CuAAC reaction to synthesize a truncated analogue of a fluorescent ligand for the neurotensin (B549771) receptor 1, demonstrating its utility in creating specific molecular probes for biological research. acs.orgnih.gov

In medicinal chemistry , azide-containing compounds are explored for their potential biological activities. Recent studies have indicated that some azide derivatives possess antimicrobial properties. Furthermore, the compound serves as a key precursor for synthesizing heterocyclic compounds like triazoles, which are known to be biologically active and are of great interest in drug development. frontiersin.org

In materials science , the introduction of azide groups into polymeric structures allows for cross-linking via heat or irradiation to form highly reactive nitrenes. baseclick.eu This enables the creation of new materials with tailored properties. The methoxy group, in concert with the azide, can help modulate properties such as solubility and planarity in the resulting polymers. acs.org The ongoing research aims to exploit the dual functionality of this compound to build increasingly complex and functional molecules for a wide array of scientific applications.

Table 3: Key Reactions and Applications of this compound An interactive summary of the compound's primary chemical transformations and uses.

| Reaction Type | Description | Application Area | Source |

| Cycloaddition | The azide group acts as a 1,3-dipole, reacting with alkynes in Huisgen 1,3-dipolar cycloadditions (e.g., CuAAC) to form stable triazoles. | Click Chemistry, Bioconjugation, Materials Science, Drug Development | wikipedia.org |

| Reduction | The azide group can be reduced to a primary amine (-NH₂) using reagents like hydrogen with a palladium catalyst or through Staudinger ligation. | Protecting Group Chemistry, Amine Synthesis | wikipedia.org |

| Substitution | The azide group itself can be displaced in certain nucleophilic substitution reactions. | Synthetic Intermediate Chemistry |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUOOEBCMHJVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 2 Methoxyethane and Its Precursors

Nucleophilic Substitution Reactions in Primary Synthesis

The most direct and widely employed method for synthesizing 1-azido-2-methoxyethane (B2558596) is through nucleophilic substitution (SN2) reactions. This approach involves the displacement of a good leaving group by an azide (B81097) anion, typically sourced from sodium azide (NaN₃).

The primary synthesis of this compound typically starts from precursors such as 1-chloro-2-methoxyethane or 2-methoxyethanol (B45455). When using the halogenated precursor, the chloride atom is directly displaced by the azide anion in a classic SN2 reaction.

Alternatively, the hydroxyl group of 2-methoxyethanol can be transformed into a more effective leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). sinica.edu.twpolymersource.capolymersource.ca This is a common strategy in organic synthesis to facilitate nucleophilic substitution on alcohols. sinica.edu.tw For instance, 2-methoxyethanol can be reacted with methanesulfonyl chloride (MsCl) to form 1-methanesulfonyloxy-2-methoxyethane. researchgate.net This intermediate then readily undergoes substitution with sodium azide to yield the final product. This two-step process is highly effective for converting alcohols to azides. polymersource.capolymersource.ca

Table 1: Common Precursors for this compound Synthesis

| Precursor Compound | Precursor Type | Intermediate Step Required | Relevant Transformation |

| 1-Chloro-2-methoxyethane | Halogenated | No | Direct SN2 displacement of Cl⁻ by N₃⁻ |

| 2-Methoxyethanol | Alcohol | Yes | Conversion of -OH to a sulfonate ester (-OMs, -OTs) researchgate.net |

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the nucleophilic substitution for synthesizing this compound is highly dependent on the reaction conditions. Key factors for optimization include the choice of solvent, temperature, and reaction time.

Solvent Systems: Polar aprotic solvents are strongly preferred for this transformation. Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are effective because they readily dissolve sodium azide and solvate the sodium cation, leaving a poorly solvated, or "naked," azide anion. sinica.edu.twnih.gov This increases the nucleophilicity of the azide ion, accelerating the reaction rate. In contrast, protic solvents would solvate the azide anion through hydrogen bonding, reducing its reactivity.

Reaction Conditions: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. A common temperature range is 80–100°C, with a typical reaction time of around 8 hours, which can lead to yields between 85% and 92%. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also enhance reaction rates, particularly in less polar or biphasic systems. sinica.edu.tw

Table 2: Optimized Reaction Parameters for Azide Substitution

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF, Acetonitrile | Enhances solubility of NaN₃ and nucleophilicity of the azide anion. |

| Temperature | 80–100°C | Accelerates reaction rate to achieve completion within hours. |

| Azide Source | Sodium Azide (NaN₃) | Common, inexpensive, and effective source of the azide nucleophile. |

| Catalyst | Phase-Transfer Catalyst (optional) | Can improve reaction rates and efficiency. |

Alternative Synthetic Routes and Emerging Strategies

Beyond classical SN2 reactions, other synthetic methods are being explored to provide alternative access to azidoalkanes, offering different pathways that may be advantageous for more complex molecules.

Functional group interconversion (FGI) provides a versatile toolbox for organic synthesis, allowing for the transformation of one functional group into another. slideshare.net For the synthesis of azides from alcohols like 2-methoxyethanol, the Mitsunobu reaction is a powerful alternative. This reaction allows for the direct conversion of a primary or secondary alcohol to an azide using reagents like diphenylphosphoryl azide (DPPA) or a combination of triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and an azide source. vanderbilt.edu This method often proceeds under mild conditions and with inversion of stereochemistry at the reacting center.

Another emerging FGI strategy is the decarboxylative azidation of aliphatic carboxylic acids. This radical-mediated process uses an oxidant and an azide source to convert a carboxylic acid into an alkyl azide, offering a novel disconnection approach. organic-chemistry.orgthieme-connect.de

Modern synthetic chemistry has seen a surge in the development of catalytic methods for C-N bond formation, including azidation. These methods often provide milder reaction conditions, higher efficiency, and greater selectivity. sioc-journal.cnrsc.org Transition metals such as copper, iron, cobalt, and rhodium have been successfully employed to catalyze azidation reactions on a variety of substrates. organic-chemistry.orgmdpi.combris.ac.uk For example, iron-catalyzed difunctionalization of alkenes can produce 2-azidoamines, and cobalt catalysts can achieve Markovnikov-selective hydroazidation of olefins. organic-chemistry.org

Chemoselectivity is a crucial aspect of modern synthesis, particularly when dealing with multifunctional molecules. acs.org A chemoselective reaction is one that targets a specific functional group in the presence of others that might also be reactive. For instance, methods have been developed for the selective azidation of aldehydes over alkynes within the same molecule. acs.orgnih.gov The development of catalytic systems that can selectively introduce an azide group into a molecule like a methoxy-functionalized precursor without affecting other parts of the molecule is an active area of research. bris.ac.ukresearchgate.net

Table 3: Examples of Catalytic Azidation Systems

| Catalyst System | Substrate Type | Transformation |

| Iron (FeCl₃) / Blue Light | Unactivated Olefins | anti-Markovnikov Hydroazidation organic-chemistry.org |

| Cobalt (Co) / TsN₃ / Silane | Olefins | Markovnikov Hydroazidation organic-chemistry.org |

| Copper (Cu) / Azidoiodinanes | N-methoxy Alkenyl Amides | Cyclization/Azidation mdpi.com |

| Rhodium (Rh/Al₂O₃) | Azides | Reduction to Amines (demonstrates chemo-selectivity) bris.ac.uk |

Synthesis of Structurally Related Azidoalkanes and Methoxy-Functionalized Analogs

The synthetic strategies used for this compound are broadly applicable to a range of related structures, demonstrating the robustness of these chemical methods.

The synthesis of simple, unfunctionalized azidoalkanes can be achieved through various means. For example, 1-azidohexane (B1265710) can be prepared from 1-hexene (B165129) via a hydroboration reaction to form a trialkylborane, which then reacts with lead(IV) acetate (B1210297) azide to yield the final product. oup.com Alternatively, nucleophilic substitution of 1-bromohexane (B126081) with sodium azide is a standard method. sinica.edu.tw

The synthesis can also be extended to more complex methoxy-functionalized analogs. A prominent example is 1-azido-2-(2-methoxyethoxy)ethane, which contains an additional ethoxy unit. Its synthesis follows a similar logic to that of this compound, typically involving the azidation of a halogenated or tosylated precursor derived from 2-(2-methoxyethoxy)ethanol. The synthesis of azide-functionalized polymers, such as α-methoxy ω-azide end-functionalized poly(ethylene glycol), also employs these principles, where the terminal hydroxyl group of the polymer is converted to a mesylate and subsequently displaced by an azide. polymersource.capolymersource.ca These examples underscore the versatility of nucleophilic azide substitution in creating a diverse array of molecules with tailored structures.

Strategies for Chain Elongation and Functional Group Variation

The construction of the this compound backbone can be achieved through various synthetic routes, primarily involving nucleophilic substitution reactions. The choice of starting material dictates the specific strategy for introducing the azido (B1232118) and methoxy (B1213986) groups.

A common and direct approach involves the use of 2-methoxyethanol as a precursor. In this method, the hydroxyl group of 2-methoxyethanol is first converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. The subsequent reaction with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF), yields this compound.

Alternatively, 1-chloro-2-methoxyethane can serve as a direct precursor. This halogenated ether undergoes a nucleophilic substitution reaction with sodium azide, where the chloride ion is displaced by the azide ion to form the desired product. This reaction is typically carried out in a polar aprotic solvent to promote the SN2 mechanism.

The synthesis of precursors such as 2-methoxyethanol can be accomplished via the nucleophilic attack of methanol (B129727) on a protonated epoxide, namely ethylene (B1197577) oxide. Similarly, 1-chloro-2-methoxyethane can be prepared from diethylene glycol monomethyl ether by reaction with thionyl chloride. google.com

For the synthesis of more complex analogs with extended carbon chains, one general strategy involves the alkylation of terminal alkynes. This method allows for the step-wise construction of a carbon skeleton, which can then be further functionalized to introduce the desired azido and methoxy groups at specific positions.

The following table summarizes key reactions for the synthesis of this compound and its precursors:

| Starting Material | Reagents | Product | Reaction Type | Yield (%) |

| 2-Methoxyethanol | 1. TsCl, Pyridine; 2. NaN₃, DMF | This compound | Tosylation, Nucleophilic Substitution | 78-88 |

| 1-Chloro-2-methoxyethane | NaN₃, DMF | This compound | Nucleophilic Substitution | 85-92 |

| Ethylene Oxide | Methanol | 2-Methoxyethanol | Nucleophilic Ring Opening | - |

| Diethylene glycol monomethyl ether | SOCl₂ | 1-(2-Chloroethoxy)-2-methoxyethane | Chlorination | - |

Stereoselective Synthesis of Chiral Derivatives

The generation of chiral derivatives of this compound is of significant interest for various applications, including the synthesis of biologically active molecules and chiral ligands. Stereoselectivity can be introduced through several key strategies, primarily focusing on the controlled formation of stereocenters during the synthesis.

Ring-Opening of Chiral Epoxides:

A powerful and widely used method for the enantioselective synthesis of β-azido alcohols is the ring-opening of chiral epoxides with an azide nucleophile. sci-hub.senih.gov This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon center. sci-hub.se By starting with an enantiomerically pure epoxide, one can obtain a chiral β-azido alcohol with high stereospecificity. The resulting hydroxyl group can then be methylated to afford the chiral this compound derivative. The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions and the substrate itself. utwente.nl

Asymmetric Reduction of α-Azido Ketones:

Another effective strategy involves the asymmetric reduction of α-azido ketones to produce chiral β-azido alcohols. sci-hub.se This transformation can be achieved using various chiral reducing agents or biocatalysts, such as enzymes from Daucus carota (carrot root), which can provide high enantioselectivity under mild conditions. sci-hub.se The resulting chiral azido alcohol can subsequently be converted to the corresponding methoxy ether.

Chiral Auxiliaries and Catalysts:

The use of chiral auxiliaries and catalysts in glycosylation reactions provides a sophisticated approach to synthesize chiral 2-azido-2-deoxyglycosides, which can be considered complex analogs of this compound. nih.govescholarship.orgnih.gov For instance, gold-catalyzed SN2 glycosylation using a donor with a chiral directing group can lead to highly stereoselective formation of glycosidic bonds. nih.govescholarship.org While not directly applicable to the synthesis of the simple this compound, these advanced methods highlight the principles of using chiral environments to control stereochemical outcomes in the synthesis of azido-containing molecules.

The following table outlines key stereoselective strategies applicable to the synthesis of chiral derivatives of this compound:

| Strategy | Key Transformation | Stereochemical Control | Typical Precursors |

| Epoxide Ring-Opening | Nucleophilic attack of azide on a chiral epoxide | S | Enantiopure epoxides |

| Asymmetric Reduction | Reduction of an α-azido ketone | Chiral reducing agent or biocatalyst sci-hub.se | α-Azido ketones |

| Chiral Catalysis | Gold-catalyzed S | Chiral directing group nih.govescholarship.org | 2-Azido-2-deoxyglycosyl donors |

Reactivity and Mechanistic Investigations of 1 Azido 2 Methoxyethane

Transformations Involving the Azide (B81097) Moiety

The azide functional group in 1-azido-2-methoxyethane (B2558596) is a versatile moiety that participates in a variety of chemical transformations. Its reactivity is central to the utility of this compound in organic synthesis, serving as a precursor to amines and engaging in cycloaddition reactions to form heterocyclic systems.

Reduction Chemistry to Amines

The reduction of the azide group to a primary amine is a fundamental transformation, effectively converting the azide into a masked amine. masterorganicchemistry.com This conversion can be accomplished through several methods, including catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation offers a clean and efficient method for the reduction of azides to amines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. masterorganicchemistry.comlibretexts.org Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). libretexts.orgillinois.edu The reaction proceeds by the addition of hydrogen across the nitrogen-nitrogen bonds of the azide, ultimately leading to the liberation of nitrogen gas (N₂) and the formation of the corresponding primary amine. masterorganicchemistry.com The process is thermodynamically favorable due to the formation of a more stable alkane from an alkene, releasing heat in what is known as the heat of hydrogenation. libretexts.org

A study on the catalytic chemoselective hydrogenation of organic azides using palladium nanoparticles stabilized by alkyne derivatives demonstrated that a broad range of aromatic and aliphatic azides could be smoothly reduced to their corresponding amines in excellent yields with a minimal amount of catalyst. researchgate.net For instance, the hydrogenation of 3-phenylpropylazide yielded 3-phenylpropylamine (B116678) almost quantitatively. researchgate.net Another approach involves the use of a two-chamber system where hydrogen gas is generated from the reaction of sodium borohydride (B1222165) with a cobalt catalyst, which is then used for the reduction of various functional groups, including azides. cuny.edu

Interactive Data Table: Catalytic Hydrogenation of Azides

| Catalyst System | Substrate Example | Product | Yield | Reference |

| Pd/C, H₂ | 3-Phenylpropylazide | 3-Phenylpropylamine | ~100% | researchgate.net |

| CoCl₂·6H₂O, NaBH₄ | p-Nitroaniline | p-Phenylenediamine | N/A | cuny.edu |

| CoCl₂·6H₂O, NaBH₄ | 1-Azido-4-methoxybenzene | 4-Methoxyaniline | N/A | cuny.edu |

Metal Hydride Reductions

Metal hydrides are powerful reducing agents capable of converting azides to amines. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity. masterorganicchemistry.comuop.edu.pklibretexts.org The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the aluminum-hydrogen bond to the terminal nitrogen of the azide group. uop.edu.pklibretexts.orgdalalinstitute.com Subsequent workup with a proton source, typically water, quenches the intermediate species to afford the primary amine. uop.edu.pklibretexts.org

Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄ and can also be used for azide reduction, often in the presence of a catalyst or under specific reaction conditions. uop.edu.pkcmu.edu For instance, a catalytic system employing tin bis(1,2-benzenedithiolate) with NaBH₄ has been shown to effectively reduce various azides to their corresponding amines in excellent yields under mild conditions. cmu.edu Another method utilizes iron trichloride (B1173362) (FeCl₃) and sodium iodide (NaI) as a reductant system in acetonitrile (B52724) for the efficient reduction of azides. researchgate.net

Interactive Data Table: Metal Hydride Reduction of Azides

| Reagent | Substrate Example | Product | Yield | Reference |

| LiAlH₄ | Alkyl Azide | Primary Amine | High | masterorganicchemistry.com |

| Sn(S₂C₆H₄)₂ (cat.), NaBH₄ | Benzyl (B1604629) Azide | Benzylamine | Quantitative | cmu.edu |

| FeCl₃, NaI | Aryl Azide | Aryl Amine | High | researchgate.net |

1,3-Dipolar Cycloaddition Reactions

The azide group of this compound can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. wikipedia.org This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition that exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgnih.gov This reaction, a cornerstone of "click chemistry," is known for its reliability, mild reaction conditions, and broad substrate scope. organic-chemistry.orgnih.govjetir.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. beilstein-journals.orgnih.gov The use of copper catalysts dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. organic-chemistry.orgjetir.org

The choice of the copper(I) source and ligands can influence the reaction's efficiency. nih.gov Various copper(I) salts, such as CuI, CuBr, and Cu(OAc)₂, as well as coordination complexes, have been successfully employed. nih.gov In some cases, copper(II) salts are used in conjunction with a reducing agent, like sodium ascorbate (B8700270), to generate the active Cu(I) species in situ. researchgate.net

Scope with Various Alkyne Substrates

The CuAAC reaction involving this compound is expected to proceed with a wide range of terminal alkynes. The scope of the alkyne partner is generally broad, encompassing electron-rich, electron-deficient, and sterically hindered substrates. nih.gov Research has demonstrated the successful cycloaddition of various azides with a diverse array of alkynes, including aryl acetylenes, alkyl acetylenes, and those bearing various functional groups, to produce the corresponding 1,4-disubstituted triazoles in high yields. researchgate.net

For example, studies have shown that both electron-rich and electron-deficient aryl alkynes participate effectively in CuAAC reactions. nih.gov The reaction is also tolerant of a variety of functional groups on both the azide and alkyne components, making it a highly versatile method for molecular construction. organic-chemistry.orgresearchgate.net

Interactive Data Table: Scope of Alkynes in CuAAC Reactions

| Alkyne Substrate Type | Azide Partner | Catalyst System | Product Type | Yield | Reference |

| Electron-Rich Aryl Alkyne | Allylic Azide | (R,R)-4-Cl-Ph-PYBOX, Cu(I) | α-Chiral Triazole | High | nih.gov |

| Electron-Deficient Aryl Alkyne | Allylic Azide | (R,R)-4-Cl-Ph-PYBOX, Cu(I) | α-Chiral Triazole | High | nih.gov |

| Phenylacetylene | Benzyl Azide | Cu(I) Azido (B1232118) Complex (0.5 mol%) | 1,4-Disubstituted-1,2,3-triazole | >90% | researchgate.net |

| Various Terminal Alkynes | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1,4-Disubstituted-1,2,3-triazole | Quantitative | researchgate.net |

Ligand and Catalyst Optimization Studies

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and high yield. The reaction of this compound with terminal alkynes is frequently accomplished using a catalyst system generated in situ from a copper(II) source and a reducing agent.

Commonly employed catalyst systems involve copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) reduced to the active Cu(I) species by sodium ascorbate. activate-scientific.com To prevent catalyst precipitation and enhance its efficacy, a stabilizing ligand is often included. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand in this context. Research has demonstrated the successful conjugation of this compound with various alkyne-containing molecules using a catalyst system composed of CuSO₄, sodium ascorbate, and TBTA in a mixed solvent system, such as water/t-BuOH/DMF.

Optimization studies for late-stage functionalization have utilized high-throughput screening methods with nanomole-scale synthesis. In these applications, a catalyst system of CuSO₄·5H₂O and TBTA (in a 1:1 ratio) with sodium ascorbate in a water/DMSO mixture has proven effective for the CuAAC of covalent kinase inhibitors, demonstrating the robustness and versatility of the catalytic method.

Table 1: Catalyst Systems for CuAAC with this compound

| Copper Source | Reducing Agent | Ligand | Solvent System | Reference(s) |

|---|---|---|---|---|

| CuSO₄ solution (0.1 M) | Sodium ascorbate solution (0.1 M) | TBTA | water/t-BuOH/DMF (1:1:1) | |

| Copper sulfate pentahydrate | Sodium ascorbate | None specified | t-butanol/water (1:1) | activate-scientific.com |

| CuSO₄·5H₂O | Sodium ascorbate | TBTA | H₂O/DMSO (1:1) |

Regioselectivity and Stereochemical Considerations

A defining characteristic of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is its exceptional regioselectivity. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the CuAAC exclusively produces the 1,4-disubstituted isomer. This high degree of control is a primary reason for the reaction's widespread adoption in fields like medicinal chemistry and materials science. Therefore, the reaction of this compound with a terminal alkyne under Cu(I) catalysis is expected to yield solely the 1-(1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl) product.

From a stereochemical perspective, the basic CuAAC reaction between this compound and a simple, achiral alkyne does not generate any new stereocenters. The azide and alkyne precursors have linear geometries, and the resulting triazole product is a planar, aromatic heterocycle. However, the field has advanced to include enantioselective variants of the CuAAC. These specialized systems use chiral ligands, such as those based on a PYBOX scaffold, to achieve dynamic kinetic resolution of chiral precursors, like allylic azides, enabling the direct synthesis of α-chiral triazoles with high enantiomeric excess.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, metal-free click chemistry reaction. The driving force is the high ring strain of a modified cyclooctyne (B158145), which allows the reaction to proceed efficiently without the need for a potentially toxic metal catalyst, making it highly suitable for bioconjugation in living systems.

The reactivity of an azide in a SPAAC reaction is highly dependent on the structure and strain of the cyclooctyne partner. Studies comparing various cyclooctynes have shown that highly strained derivatives, such as bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO, also known as DBCO), react readily with azides. In contrast, less strained cyclooctynes may show little to no reaction under similar conditions. The reaction of azides with these strained alkynes is a widely used strategy for linking functional elements to targeting ligands, such as those for the prostate-specific membrane antigen (PSMA), to create modular platforms for imaging and therapy. Given the general nature of this reactivity, this compound is expected to react efficiently with highly strained alkynes like BCN and DBCO.

The kinetics of SPAAC reactions are typically evaluated using second-order rate constants. The reaction rate is influenced by the specific structures of both the azide and the strained alkyne. For example, the reaction of a ruthenium-azido complex with ADIBO was found to have a second-order rate constant (k₂) of 6.9 x 10⁻² M⁻¹s⁻¹, a rate comparable to that of the purely organic benzyl azide with ADIBO (k₂ = 4.0 x 10⁻¹ M⁻¹s⁻¹).

The activation energy (Ea) provides insight into the thermodynamic barrier of the reaction. In a study of the SPAAC between benzyl azide and a strained octadehydrodibenzoannulene derivative, the activation energy was determined to be 60.9 kJ·mol⁻¹. These values, obtained for simple organic azides, serve as representative kinetic and thermodynamic parameters for the SPAAC reaction class that this compound would undergo.

Cycloadditions with Other Unsaturated Systems

While the reaction with alkynes is the most prominent cycloaddition for azides, they can participate in cycloadditions with other unsaturated systems, although these are often less common. The popularity of the azide-alkyne reaction stems from the high stability of the resulting aromatic 1,2,3-triazole product.

Reactions with activated alkenes can occur, and [3+2] dipolar cycloadditions between pyridinium (B92312) ylides (formally related to azides) and electron-deficient alkenes are used to synthesize various heterocyclic systems. More complex transformations involving nitriles have also been reported. In one instance, a triazole formed from the CuAAC of a fluorinated azidoethane (B8782865) was shown to undergo a rhodium(II)-catalyzed transannulation reaction with nitriles to generate N-substituted imidazoles. Furthermore, the reaction of some fluorinated azidoethanes with primary amines can proceed through a cycloaddition mechanism to afford tetrazoles.

Nucleophilic Substitution Reactions of the Azide

The azide functional group in this compound is not typically susceptible to direct nucleophilic substitution where it acts as a leaving group. Instead, the most significant reaction of this type involves the nucleophilic character of the azide itself, specifically its reduction to a primary amine. This transformation is a fundamental and highly useful process in organic synthesis.

The reduction of the azide group to the corresponding amine can be achieved using a variety of reducing agents and conditions. This conversion is valuable as it provides a pathway to amines from alkyl halides or other substrates suitable for nucleophilic substitution by the azide ion.

Table 2: Reagents for the Reduction of Azides to Amines

| Reducing Agent(s) | Typical Conditions | Reference(s) |

|---|---|---|

| Hydrogen gas (H₂) | Palladium on carbon (Pd/C) catalyst | |

| Lithium aluminum hydride (LiAlH₄) | Ethereal solvent | |

| Iron(III) chloride (FeCl₃) / Sodium iodide (NaI) | Acetonitrile solvent |

Additionally, the azide group can undergo the Staudinger reaction with phosphines to produce iminophosphoranes, which are versatile intermediates in their own right. This reaction provides another pathway to leverage the reactivity of the azide for further synthetic transformations.

Formation of Tetrazole Derivatives

The azide functional group in this compound is a key precursor for the synthesis of 1,5-disubstituted tetrazoles through [3+2] cycloaddition reactions with nitriles. researchgate.netresearchgate.net This reaction is a highly effective method for creating the tetrazole ring, a scaffold of significant interest in medicinal chemistry due to its role as a bioisosteric analogue of carboxylic acids and its metabolic stability. researchgate.netderpharmachemica.com The reaction typically proceeds by treating the organic azide with a nitrile in the presence of a catalyst.

For instance, the reaction of nitriles with sodium azide, a common azidating agent, is often facilitated by zinc salts or other Lewis acids which activate the nitrile group towards cycloaddition. researchgate.netorganic-chemistry.org The synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide can be efficiently carried out in solvents like isopropanol (B130326) or n-butanol with zinc(II) chloride as a catalyst. organic-chemistry.org While specific examples detailing the use of this compound in these reactions are not extensively documented in the provided literature, its structural similarity to other organic azides suggests it would readily participate in such transformations. The resulting tetrazole would bear a 2-methoxyethyl group at the N1 position of the heterocyclic ring.

The general reaction scheme is as follows:

Reaction of this compound with a Nitrile to form a 1,5-Disubstituted Tetrazole.

A variety of nitriles, including aromatic, and activated or unactivated alkyl nitriles, are viable substrates for this type of cycloaddition. organic-chemistry.org

Table 1: Representative Examples of Tetrazole Formation via [3+2] Cycloaddition

| Nitrile Reactant | Azide Source | Catalyst/Conditions | Product |

| Benzonitrile | Sodium Azide/NH₄Cl | DMF | 5-Phenyl-1H-tetrazole |

| Various Nitriles | Sodium Azide | ZnCl₂, Isopropanol | 5-Substituted-1H-tetrazoles |

| Aryl Halides | Sodium Azide | Pd-catalysis | Aryl Tetrazoles |

This table presents generalized findings for the synthesis of tetrazoles from various nitriles and an azide source. organic-chemistry.orgchalcogen.ro

Radical Chemistry of Azides

The azide functional group can undergo homolytic cleavage or single-electron transfer (SET) processes to generate a highly reactive azidyl radical (N₃•). researchgate.net This transient species is a potent oxidant and can participate in a variety of synthetic transformations, including addition reactions and intermolecular hydrogen atom transfers. researchgate.netrsc.org

Modern synthetic methods allow for the generation of azidyl radicals under mild conditions using photoredox catalysis or electrochemical oxidation. researchgate.netwhiterose.ac.uk

Photoredox Catalysis: In this approach, a photocatalyst, upon excitation with visible light, can oxidize an azide source (like TMSN₃ or an organic azide) to generate the azidyl radical. rsc.orgnih.gov For example, photo-excited iridium(III) complexes can oxidize trimethylsilyl (B98337) azide (TMSN₃) to produce the electrophilic azidyl radical. rsc.org This method has been applied to the azidocyanation of alkenes. rsc.org

Electrochemical Generation: Anodic oxidation provides an alternative, reagent-free method to generate reactive intermediates. uic.edu The electrochemical oxidation of azide ions (N₃⁻) at an anode can produce azidyl radicals in situ. rhhz.netrsc.org This has been utilized for the functionalization of single-walled carbon nanotubes and in the 1,2-diazidation of alkenes. rhhz.netrsc.org The irreversible oxidation of tetrabutylammonium (B224687) azide (TBAN₃) demonstrates the formation of azide radicals, which can then drive further reactivity. rsc.org Studies have also investigated the electrochemical oxidation of various organic azides, such as aroyl and phenacyl azides. researchgate.net

Once generated, the electrophilic azidyl radical readily adds to electron-rich C-C multiple bonds, such as those in alkenes and alkynes. rsc.orgnih.gov

Addition to Alkenes: The addition of an azidyl radical to an alkene generates a carbon-centered radical intermediate. rsc.org This intermediate can be trapped by another radical or undergo further reactions, leading to the difunctionalization of the alkene. For instance, a copper-catalyzed azidocyanation of aryl alkenes proceeds via the addition of an azidyl radical to the double bond. rsc.org

Addition to Alkynes: The reaction between azidyl radicals and alkynes is a less common but powerful method for constructing nitrogen-containing heterocycles. nih.govumich.eduresearchgate.net This transformation can initiate a cascade reaction involving inter- and intramolecular radical additions to afford NH-1,2,3-triazoles under mild conditions. umich.eduresearchgate.net

While these radical reactions are well-established for the azide functional group, specific studies detailing the generation and subsequent reactivity of the radical derived from this compound are not prevalent in the searched literature.

Influence and Reactivity of the Methoxy (B1213986) Ether Linkage

The methoxy ether portion of this compound plays a significant role in defining the molecule's physical properties and can be a site of chemical reactivity under certain conditions.

The presence of the methoxy ether linkage imparts polarity to the molecule. Ethers are known to be polar aprotic solvents, and the oxygen atom in the methoxy group can act as a hydrogen bond acceptor. fiveable.me This characteristic influences the molecule's solubility and how it interacts with other species in a reaction mixture. fiveable.me The ether linkage can enhance solubility in a range of organic solvents. Furthermore, the oxygen's lone pairs can solvate cations, which can influence the reactivity of ionic reagents used in conjunction with this compound.

Ethers are generally stable and unreactive, which is why they are often used as solvents. masterorganicchemistry.com However, the C-O bond of an ether can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org

The cleavage of this compound would likely proceed via an Sₙ2 mechanism, where the iodide or bromide ion attacks the less sterically hindered carbon—in this case, the methyl group. This would yield 2-azidoethanol (B47996) and methyl iodide/bromide.

R-O-CH₃ + HI → R-OH + CH₃I (General reaction for ether cleavage)

It is important to note that the conditions required for ether cleavage are often harsh and may not be compatible with the azide functional group, which can be sensitive to strong acids. Alternative, milder methods for ether cleavage exist, such as using Lewis acids (e.g., boron tribromide) or specific catalytic systems, but their application to a substrate like this compound would require careful consideration of the azide's stability. wikipedia.orgacs.org Some methods have been developed for the selective cleavage of specific types of ethers, such as p-methoxybenzyl (PMB) ethers, using reagents like cerium(III) chloride or CBr₄-MeOH, but these are generally specific to activated systems. acs.orgresearchgate.net

Mechanistic Pathways and Kinetic Studies

The reactivity of this compound is centered around the versatile chemistry of the azide functional group. Understanding the mechanistic pathways and kinetics of its reactions is crucial for optimizing reaction conditions and expanding its synthetic utility. This section delves into the analysis of transition states, the use of isotopic labeling to elucidate mechanisms, kinetic profiling, and the investigation of reaction intermediates.

Transition State Analysis in Key Transformations

Computational methods, particularly density functional theory (DFT), are powerful tools for modeling the transition states of reactions involving azides. For this compound, a key transformation is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole.

DFT calculations can be employed to determine the activation energies of these cycloaddition reactions. For instance, in the reaction of an azide with an alkyne, the transition state involves the concerted formation of two new sigma bonds. The energy of this transition state dictates the reaction rate. Factors influencing the transition state energy include the electronic properties of the substituents on both the azide and the alkyne, as well as solvent effects.

A comparative analysis using computational models for the cycloaddition of phenyl azide with different alkynes provides insight into the factors affecting the transition state of similar reactions involving this compound. The strain in the alkyne is a significant factor; for example, the activation energy for the cycloaddition with the strained cyclooctyne is significantly lower than with the strain-free acetylene. acs.org This decrease in activation energy is attributed to a reduced distortion energy required for both the azide and the alkyne to reach the transition state geometry. acs.org

Below is a table summarizing the calculated activation and distortion energies for the reaction of phenyl azide with various alkynes, which serves as a model for understanding the reactivity of this compound.

| Alkyne | Activation Energy (ΔE‡) (kcal/mol) | Phenyl Azide Distortion Energy (ΔΔEd‡) (kcal/mol) | Alkyne Distortion Energy (ΔΔEd‡) (kcal/mol) |

| Acetylene | 16.2 | 4.5 | 4.6 |

| Cyclooctyne | 8.0 | - | - |

| Difluorocyclooctyne | - | - | - |

Data sourced from DFT (B3LYP) calculations. acs.org

Isotopic Labeling Experiments to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. numberanalytics.com In the context of this compound, isotopic substitution can help to clarify the intricate steps of its transformations.

For example, in reactions where the azide group is transformed, such as in reductions or cycloadditions, labeling the nitrogen atoms of the azide with ¹⁵N can provide valuable information. By analyzing the distribution of ¹⁵N in the products and any intermediates using techniques like mass spectrometry or NMR spectroscopy, one can determine which nitrogen atoms are incorporated into specific parts of the product molecule. numberanalytics.combeilstein-journals.org This can help to distinguish between different possible mechanistic pathways.

Consider a hypothetical reduction of this compound to the corresponding amine. If the reaction proceeds through a nitrene intermediate, specific labeling of the terminal nitrogen of the azide would lead to a predictable labeling pattern in the resulting amine and extruded dinitrogen gas.

Similarly, in cycloaddition reactions, labeling can confirm the regioselectivity of the reaction. For instance, in the reaction with an unsymmetrical alkyne, ¹⁵N labeling can definitively establish which nitrogen atom of the azide bonds to which carbon atom of the alkyne in the resulting triazole ring. numberanalytics.com

Investigation of Intermediate Species

The direct detection or trapping of reaction intermediates is a cornerstone of mechanistic investigation. In the reactions of this compound, several types of intermediates can be postulated.

For example, in thermal or photochemical decompositions, azides can form highly reactive nitrene intermediates by losing a molecule of dinitrogen. These nitrenes can then undergo a variety of subsequent reactions, such as C-H insertion or rearrangement. While often too reactive to be isolated, their presence can be inferred through trapping experiments with suitable reagents or by spectroscopic detection in matrix isolation studies at low temperatures.

In some reactions, such as those involving radical pathways, radical intermediates may be formed. For instance, the reaction of α-azidostyrene with thiols is proposed to proceed through a radical-chain mechanism involving a 2-sulfanyliminyl radical intermediate. acs.org Similar radical intermediates could be relevant in certain transformations of this compound.

In cycloaddition reactions, the initial adduct can sometimes be considered an intermediate if it undergoes further transformation. ktu.edu For example, a triazoline intermediate formed from a [3+2] cycloaddition with an alkene might not be stable and could rearrange to a more stable product. Spectroscopic techniques such as NMR and IR can be used to identify and characterize such intermediates if their lifetime is sufficient. numberanalytics.comktu.edu

Computational Insights into this compound: A Theoretical Analysis

A detailed examination of the computational chemistry and theoretical studies of this compound reveals significant insights into its molecular properties and reactivity. This article delves into the electronic structure, conformational dynamics, and reaction pathways of this compound, underpinned by quantum chemical calculations and molecular simulations.

While dedicated computational studies exclusively on this compound are not extensively documented in public literature, a wealth of theoretical research on analogous small organic azides and related methoxyalkanes provides a robust framework for understanding its behavior. By drawing parallels with compounds like methyl azide (CH₃N₃) and through the lens of computational studies on azide-alkyne cycloaddition reactions, a comprehensive theoretical profile of this compound can be constructed.

Computational Chemistry and Theoretical Studies

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For molecules like this compound, theoretical calculations can predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) parameters. These predictions are typically achieved through methods like Density Functional Theory (DFT) and ab initio calculations, such as Møller-Plesset perturbation theory (MP2). cas.cznih.gov Such computational studies are invaluable for assigning experimental spectra and understanding the electronic structure and conformational properties of molecules. cas.cz

The prediction of infrared (IR) spectra through computational means involves calculating the harmonic vibrational frequencies of a molecule. These frequencies correspond to the energies of the normal modes of vibration. Methods such as MP2 and DFT (e.g., using the B3LYP functional) are commonly employed for these calculations. nih.gov The accuracy of these predictions can be enhanced by using appropriate basis sets, such as the triple-zeta with two polarization functions (TZ2P) basis set. cas.cz

For organic azides, the most characteristic vibrational modes are the asymmetric and symmetric stretches of the azide (-N₃) group. Computationally, the asymmetric stretch is typically predicted in the range of 2250-2280 cm⁻¹, while the symmetric stretch is found between 1240-1300 cm⁻¹. cas.cz It has been noted in theoretical studies that these modes can be more accurately described as N≡N and N=N stretching vibrations, respectively, rather than simple symmetric and asymmetric combinations. cas.cz

Often, the calculated harmonic frequencies are systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and other model imperfections. To correct for this, empirical scaling factors are often applied. nih.govnist.gov For example, a study on various organic azides found that unscaled MP2(full)/TZ2P calculations provided vibrational spectra that agreed well with experimental data without the need for scaling. cas.cz

Below is a table representing the kind of data that would be generated from a computational study of a simple azide, in this case, methyl azide (CH₃N₃), as a proxy to illustrate the methodology.

Table 1: Example of Predicted Vibrational Frequencies for a Related Compound, Methyl Azide (CH₃N₃) This table is illustrative and based on general findings for simple azides, as specific computational data for this compound was not found in the searched literature.

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) |

| Asymmetric N₃ Stretch | ~2260 |

| Symmetric N₃ Stretch | ~1280 |

| CH₃ Rocking | ~1150 |

| C-N Stretch | ~900 |

| NNN Bend | ~670 |

| CNN Bend | ~530 |

Source: Based on data from ab initio studies of small organic azides. cas.cznih.gov

Theoretical calculations are also employed to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. znaturforsch.comnih.govnih.gov The choice of the DFT functional and basis set is crucial for the accuracy of the predictions. nih.gov

For azide compounds, ¹⁵N NMR calculations are particularly insightful for characterizing the three distinct nitrogen environments within the -N₃ group. znaturforsch.com Computational studies have been successful in predicting the chemical shifts for the nitrogen atoms in various azides. znaturforsch.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of complex spectra. researchgate.netsemanticscholar.org

The accuracy of these predictions is often evaluated by comparing the calculated values with experimental data, and linear regression analysis is frequently used to correlate theoretical shielding constants with experimental chemical shifts. aps.org It has been shown that different DFT functionals may yield varying levels of accuracy, and the choice of functional can be critical for reliable predictions. nih.gov

The following table illustrates the type of predicted NMR data that would be obtained from a computational study of a simple alkyl azide, serving as an example due to the lack of specific data for this compound.

Table 2: Example of Calculated NMR Chemical Shifts for a Simple Alkyl Azide This table is for illustrative purposes to demonstrate the output of computational NMR studies, as specific data for this compound was not located.

| Nucleus | Atom Description | Calculated Chemical Shift (ppm) |

| ¹³C | C attached to N₃ | ~50-60 |

| ¹³C | C attached to OCH₃ | ~70-80 |

| ¹³C | OCH₃ | ~55-65 |

| ¹H | CH₂ attached to N₃ | ~3.3-3.7 |

| ¹H | CH₂ attached to OCH₃ | ~3.5-3.9 |

| ¹H | OCH₃ | ~3.2-3.5 |

Source: Based on general principles and data from computational studies on organic molecules. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Azido-2-methoxyethane (B2558596), offering detailed information about the carbon-hydrogen framework and the nitrogen environment of the azide (B81097) group.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons. The methoxy (B1213986) group (a) protons will appear as a singlet, being the most shielded. The methylene (B1212753) protons adjacent to the oxygen atom (c) are deshielded by the electronegative oxygen and will appear as a triplet. The methylene protons adjacent to the azide group (b) are also deshielded and will appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display three signals, one for each unique carbon atom. The carbon of the methoxy group (C1) will be the most shielded. The methylene carbon bonded to the azide group (C2) and the methylene carbon bonded to the ether oxygen (C3) will appear at higher chemical shifts due to the deshielding effects of the electronegative nitrogen and oxygen atoms, respectively. oregonstate.edulibretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Label | Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|---|

| a | CH₃-O | ~3.3 | Singlet | 3H | ~59 |

| b | N₃-CH₂ | ~3.4 | Triplet | 2H | ~52 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial arrangement of atoms within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For this compound, a cross-peak is expected between the signals of the two methylene groups (b and c), confirming their adjacent positions on the ethane (B1197151) backbone. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms they are directly attached to (one-bond C-H correlation). researchgate.net It would show correlations between the protons at ~3.4 ppm and the carbon at ~52 ppm (b-C2), and between the protons at ~3.6 ppm and the carbon at ~71 ppm (c-C3). The methoxy protons (~3.3 ppm) would correlate with the methoxy carbon (~59 ppm, a-C1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular structure. researchgate.net Key expected correlations include the methoxy protons (a) to the adjacent methylene carbon (c), and the protons of each methylene group (b and c) to the carbon of the other methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space. In a small and flexible molecule like this compound, NOESY can confirm spatial proximity, for instance, between the methoxy protons (a) and the adjacent methylene protons (c).

Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Methylene (b, ~3.4 ppm) | Methylene (c, ~3.6 ppm) | Confirms C2-C3 bond |

| HSQC | Methoxy (a, ~3.3 ppm) | Carbon (C1, ~59 ppm) | C1-H connectivity |

| HSQC | Methylene (b, ~3.4 ppm) | Carbon (C2, ~52 ppm) | C2-H connectivity |

| HSQC | Methylene (c, ~3.6 ppm) | Carbon (C3, ~71 ppm) | C3-H connectivity |

| HMBC | Methoxy (a, ~3.3 ppm) | Carbon (C3, ~71 ppm) | Confirms O-C3 bond |

| HMBC | Methylene (b, ~3.4 ppm) | Carbon (C3, ~71 ppm) | Confirms C2-C3 bond |

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms of the azide functional group. nih.gov Due to its low natural abundance and lower sensitivity, ¹⁵N-labeling is sometimes employed. The three nitrogen atoms in the azide group are in distinct chemical environments and therefore have unique chemical shifts. This allows for the unambiguous confirmation of the azide moiety. znaturforsch.com The terminal nitrogen atom (Nγ) is typically the most shielded, followed by the nitrogen atom attached to the alkyl chain (Nα), while the central nitrogen atom (Nβ) is the most deshielded. researchgate.netchemguide.co.uk

Typical ¹⁵N Chemical Shift Ranges for Alkyl Azides

| Nitrogen Position | Typical Chemical Shift Range (ppm, relative to CH₃NO₂) |

|---|---|

| Nα (R-N =N=N) | -160 to -175 |

| Nβ (R-N=N =N) | -125 to -135 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into the structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision. This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of the compound. For this compound (C₃H₇N₃O), the exact mass can be calculated and compared to the experimentally determined value. researchgate.net

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₃H₇N₃O | ¹²C | 36.00000 |

| ¹H | 7.05479 | |

| ¹⁴N | 42.00921 | |

| ¹⁶O | 15.99491 |

An experimental HRMS value that matches this calculated exact mass to within a few parts per million provides strong evidence for the elemental composition C₃H₇N₃O.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. A key fragmentation pathway for azides is the loss of a molecule of nitrogen (N₂), which is a very stable neutral molecule. libretexts.orglibretexts.org

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 101. The most characteristic fragmentation would be the loss of N₂ (28 Da) to give a fragment at m/z 73. Other significant fragmentations would include cleavage of the C-O and C-C bonds.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 101 | [CH₃OCH₂CH₂N₃]⁺ | (Molecular Ion) |

| 73 | [CH₃OCH₂CH₂N]⁺ | N₂ |

| 70 | [C₂H₄N₃]⁺ | CH₃O• |

| 58 | [CH₃OCH₂]⁺ | •CH₂N₃ |

| 45 | [CH₃OCH₂]⁺ | C₂H₄N₃• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its two primary functional groups: the azide group (-N₃) and the ether linkage (C-O-C).

The azide group is well-known for its strong and sharp absorption band resulting from the asymmetric stretching vibration of the N=N=N bond. This absorption typically occurs in a relatively uncongested region of the IR spectrum, making it a readily identifiable feature. For organic azides, this characteristic peak is generally observed in the range of 2100-2270 cm⁻¹. In the case of a closely related compound, 2-azidoethanol (B47996), a very strong absorption band is observed in this region, confirming the presence of the azide functional group.

The ether functional group is characterized by a strong C-O-C stretching vibration. For aliphatic ethers, this absorption is typically found in the 1050-1150 cm⁻¹ range. openstax.orglibretexts.orgpressbooks.pub The presence of a strong band in this region of the spectrum for this compound would provide clear evidence for the methoxy moiety.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the known frequencies for its constituent functional groups. The exact position of these bands can be influenced by the molecular environment and physical state of the sample.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2270 | Strong, Sharp |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

| Alkyl (C-H) | Bend | 1375 - 1470 | Medium |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details.

To date, the crystal structure of this compound has not been reported in the crystallographic literature. Furthermore, there are no published crystal structures of its direct derivatives. The volatile nature of many small organic azides can make obtaining single crystals suitable for X-ray diffraction challenging.

However, the technique of X-ray crystallography has been successfully applied to a wide range of small organic molecules, including other organic azides. For a derivative of this compound that could be crystallized, this method would provide definitive proof of its molecular structure. The resulting crystallographic data would include:

Precise Bond Lengths and Angles: Confirmation of the expected geometries for the azide and methoxy groups.

Conformation: Determination of the preferred spatial arrangement of the molecule in the solid state, including the torsion angles around the C-C and C-O bonds.

Intermolecular Interactions: Insight into how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or dipole-dipole interactions.

In the absence of experimental data for a derivative of this compound, we can consider the general structural features that would be expected based on studies of other small organic azides. For instance, the azide group is typically linear or nearly linear, and the bond lengths within the N₃ moiety provide insight into its electronic structure.

Integration of Spectroscopic Data with Computational Chemistry for Structure Verification

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for the structural elucidation of molecules. dtic.mil DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. The integration of these theoretical predictions with experimental spectroscopic data provides a powerful approach for verifying molecular structures. arxiv.org

In the context of this compound, DFT calculations can be employed to compute its theoretical IR spectrum. This involves first optimizing the molecular geometry to find the lowest energy conformation and then calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically scaled to account for approximations in the theoretical model and to improve agreement with experimental data.

The comparison of the calculated IR spectrum with the experimentally obtained spectrum serves as a rigorous test of the proposed structure. A good match between the positions and relative intensities of the theoretical and experimental absorption bands provides strong evidence that the correct structure has been identified. For example, DFT calculations would be expected to predict a strong absorption for the azide asymmetric stretch and the C-O-C ether stretch at frequencies consistent with the experimental data. Discrepancies between the calculated and experimental spectra might suggest the presence of multiple conformers or intermolecular interactions not accounted for in the gas-phase calculation.

The table below illustrates the kind of data that would be generated from a DFT study of this compound, which could then be compared with experimental IR data for structural verification.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N₃) asym | (Experimental Value) | (Calculated Value) | Azide Asymmetric Stretch |

| ν(C-O-C) | (Experimental Value) | (Calculated Value) | Ether C-O Stretch |

| ν(C-H) | (Experimental Value) | (Calculated Value) | Alkyl C-H Stretch |

| δ(C-H) | (Experimental Value) | (Calculated Value) | Alkyl C-H Bend |

By combining the functional group information from IR spectroscopy with the detailed structural insights that could be obtained from X-ray crystallography of a suitable derivative, and validating these findings with theoretical predictions from computational chemistry, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Q & A

Basic: What are the recommended synthetic routes for 1-Azido-2-methoxyethane, and how can yield be optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution. For example:

- Step 1: React 2-methoxyethyl bromide with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization:

- Use excess NaN₃ (1.5–2.0 equivalents) to drive the reaction.

- Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc).

- Avoid moisture to prevent side reactions (e.g., hydrolysis).

Table 1: Typical Reaction Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 70°C | |

| Reaction Time | 18 hours | |

| Yield | 65–75% |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards:

- Skin/eye irritation (Category 2/2A) .

- Potential explosive decomposition under heat or shock due to the azide group.

- Precautions:

- Use PPE: nitrile gloves, goggles, and lab coats.

- Work in a fume hood with blast shields for large-scale reactions.

- Store at 2–8°C in amber glass bottles under inert gas (N₂/Ar) .

- Emergency Measures:

- Spills: Neutralize with 10% sodium bicarbonate before disposal.

- Fire: Use CO₂ or dry chemical extinguishers; avoid water .

Advanced: How can researchers resolve contradictions in reported stability data for azido-alkoxy compounds?

Methodological Answer:

Discrepancies in stability data often arise from impurities, storage conditions, or analytical methods. For robust analysis:

Reproduce Conditions: Compare decomposition rates under controlled humidity/temperature (e.g., 25°C vs. 40°C) .

Analytical Cross-Validation:

- Use NMR to detect trace hydrolysis products (e.g., methoxyethanol).

- Track azide decomposition via IR (disappearance of ~2100 cm⁻¹ peak) .

Statistical Analysis: Apply t-tests or ANOVA to assess significance of reported differences in half-life data .

Table 2: Stability Under Varying Conditions

| Condition | Half-Life (Days) | Purity Threshold | Reference |

|---|---|---|---|

| Dry N₂, 4°C | >90 | >98% | |

| Ambient, 40% Humidity | 7–10 | <95% |

Advanced: What computational methods predict the reactivity of this compound in click chemistry?

Methodological Answer:

Density Functional Theory (DFT) simulations are effective for predicting reaction pathways:

- Step 1: Model the transition state of the Huisgen cycloaddition with alkynes (e.g., phenylacetylene) using Gaussian or ORCA software .

- Step 2: Calculate activation energy (ΔG‡) to compare catalytic vs. non-catalytic pathways.

- Key Findings:

Table 3: Computed Activation Energies

| Catalyst | Solvent | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| None | THF | 24.8 | |

| Cu(I) | H₂O | 11.9 |

Advanced: How can researchers design experiments to study the compound’s photolytic degradation?

Methodological Answer:

- Experimental Setup:

- Variables to Test:

- pH (3–10): Azides degrade faster in acidic conditions.

- Oxygen presence: Accelerates radical-mediated decomposition.

- Data Analysis:

- Fit degradation curves to first-order kinetics.

- Use LC-MS to identify intermediates (e.g., nitrene species) .

Basic: Which spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

- 1H/13C NMR: Assign methoxy (δ 3.3–3.5 ppm) and azide-adjacent CH₂ (δ 3.6–3.8 ppm) peaks .

- IR Spectroscopy: Confirm azide stretch at 2090–2110 cm⁻¹ .

- Mass Spec (ESI): Look for [M+Na]⁺ ion at m/z 158.1 (calc. 158.08) .

Advanced: What strategies mitigate batch-to-batch variability in azide-containing compounds?

Methodological Answer:

- Process Controls:

- Standardize azide precursor purity (>98%, verified via HPLC) .

- Use anhydrous solvents (Karl Fischer titration to ensure <50 ppm H₂O) .

- Quality Metrics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.